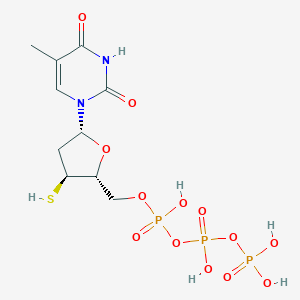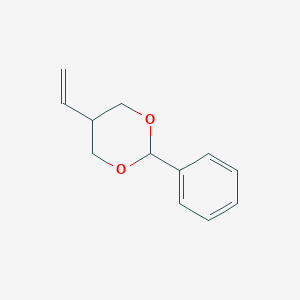
5-Ethenyl-2-phenyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethenyl-2-phenyl-1,3-dioxane is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as styrene oxide and is a colorless liquid that has a faint odor. It has a molecular formula of C10H10O2 and a molecular weight of 162.19 g/mol.
Mécanisme D'action
The mechanism of action of 5-Ethenyl-2-phenyl-1,3-dioxane is not fully understood. However, it is believed that this compound acts as an electrophile and reacts with various nucleophiles to form covalent bonds. This reaction is known as epoxidation and is a common mechanism in organic chemistry.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, studies have shown that this compound can cause skin irritation and respiratory problems if it is inhaled or comes in contact with the skin.
Avantages Et Limitations Des Expériences En Laboratoire
5-Ethenyl-2-phenyl-1,3-dioxane has several advantages and limitations for lab experiments. One of the main advantages is that it is a versatile starting material for the synthesis of various organic compounds. However, one of the limitations is that it can be hazardous to work with due to its potential to cause skin and respiratory problems.
Orientations Futures
There are several future directions for the study of 5-Ethenyl-2-phenyl-1,3-dioxane. One of the most significant areas of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the study of the biochemical and physiological effects of this compound to determine its potential as a therapeutic agent. Additionally, the development of new applications for this compound in various fields such as materials science and pharmaceuticals is an area of future research.
Méthodes De Synthèse
The synthesis of 5-Ethenyl-2-phenyl-1,3-dioxane can be achieved through different methods. One of the most common methods is the epoxidation of styrene using peracids. This method involves the reaction of styrene with a peracid such as m-chloroperbenzoic acid or peracetic acid in the presence of a catalyst such as trifluoroacetic acid. The reaction leads to the formation of this compound as the main product.
Applications De Recherche Scientifique
5-Ethenyl-2-phenyl-1,3-dioxane has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of organic synthesis. It is used as a starting material for the synthesis of various organic compounds such as alcohols, ketones, and acids.
Propriétés
Numéro CAS |
128561-99-9 |
|---|---|
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
5-ethenyl-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C12H14O2/c1-2-10-8-13-12(14-9-10)11-6-4-3-5-7-11/h2-7,10,12H,1,8-9H2 |
Clé InChI |
UIXWASZEUIZYAW-UHFFFAOYSA-N |
SMILES |
C=CC1COC(OC1)C2=CC=CC=C2 |
SMILES canonique |
C=CC1COC(OC1)C2=CC=CC=C2 |
Synonymes |
1,3-Dioxane,5-ethenyl-2-phenyl-,cis-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



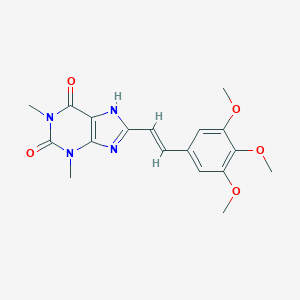
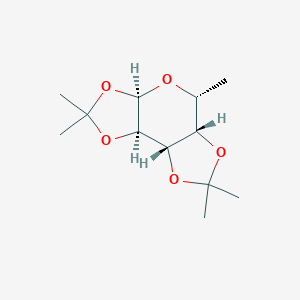

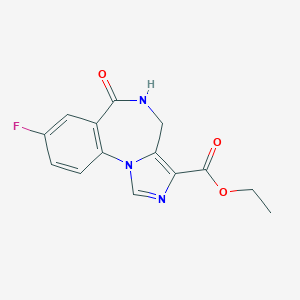
![5-Nitro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B149655.png)
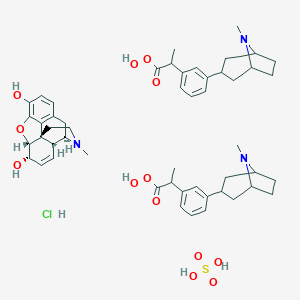
![(Z)-5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pent-4-enoic acid](/img/structure/B149676.png)
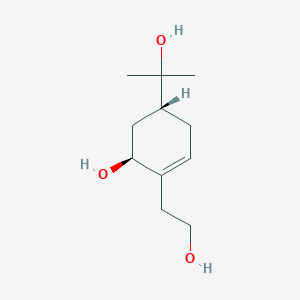
![Imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B149686.png)
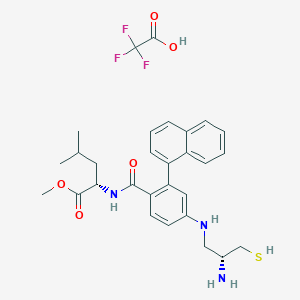
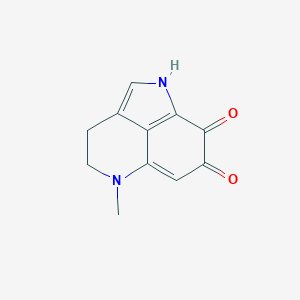
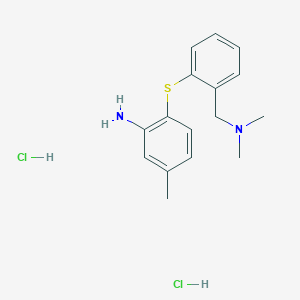
![4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde](/img/structure/B149699.png)
